N-环己基苯胺

描述

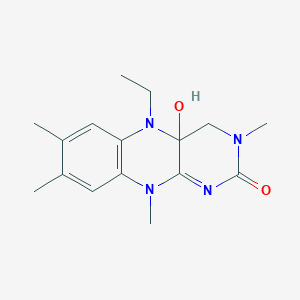

N-Cyclohexylaniline is a chemical compound that can be synthesized through various methods, including the iodine-mediated aromatization of 2-cyclohexenones with anilines, as demonstrated in a study where the presence of a directing group was crucial for achieving high yields . Other methods for synthesizing related compounds involve the condensation of anilines with different reagents, such as [(1-ethoxycyclopropyl)oxy]trimethylsilane for N-Cyclopropylanilines , or by treating cyclohexadienes with N-halogenoamines for the synthesis of NN-bistrifluoromethylaniline .

Synthesis Analysis

The synthesis of N-Cyclohexylaniline and its derivatives can be achieved through various reactions. For instance, the dehydration and ring closure of N-cyclohexylmalemic acid in the presence of a catalyst consisting of a mixture of sulfuric acid and triethylamine leads to the formation of N-cyclohexylmaleimide . Additionally, N-acylated derivatives of cyclohexylaniline have been prepared, introducing various groups such as benzoic acid and salicylic acid, to study their potential antiallergic and analgesic-antiinflammatory activity .

Molecular Structure Analysis

The molecular structure of N-Cyclohexylaniline derivatives can be complex, as seen in the synthesis of dicyclohexyltin quinoline-2-carboxylate, where the tin atoms exhibit different coordination structures . The electron ionization mass spectrometric study of isomeric cyclohexyl-N-phenylanilines provides insights into the stability and fragmentation patterns of these molecules .

Chemical Reactions Analysis

N-Cyclohexylaniline and its derivatives undergo various chemical reactions. For example, cyclohexylamine acts as an efficient organocatalyst for the synthesis of 2-amino-4H-chromene derivatives through a multicomponent reaction . The condensation of cyclohex-1-enylaniline with isothiocyanates leads to the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Cyclohexylaniline derivatives can be studied through different techniques. For instance, the crystal structure and properties of novel dicyclohexyltin quinoline-2-carboxylate were investigated using X-ray diffraction and quantum chemistry calculations, revealing information about the stability and electronic properties of the compound . A new cyclohexaphosphate was synthesized and characterized, providing insights into its structure and interactions through techniques like NMR spectroscopy and DFT calculations .

科学研究应用

合成和催化应用

通过钯催化的硝基芳烃与酚的还原偶联反应,利用甲酸钠作为氢供体,合成了N-环己基苯胺衍生物。这种方法为N-环己基苯胺提供了一条直接的合成途径,突显了它们在有机合成和催化中的潜力(He et al., 2018)。

环境和健康研究

对相关化合物N-亚硝基二环己基胺在V79细胞中的遗传毒性研究强调了评估环己基胺衍生物对环境和健康影响的重要性。这些发现表明有必要谨慎管理并在工业应用中潜在替代这类化合物,以减轻健康风险(Gebel et al., 2001)。

分析和材料科学

对对位环己基苯胺进行高分辨率旋转相干光谱技术的发展展示了它在材料科学中的实用性,特别是在理解分子的旋转动力学方面。这些研究为环己基苯胺的物理性质提供了宝贵的见解,并展示了它们在设计先进材料和传感器方面的应用(Riehn et al., 2000)。

生物应用

来自Acinetobacter sp. YT-02的环己基胺氧化酶的表征突显了降解环己基胺衍生物的酶的生物技术潜力。这项研究为应对这类化合物污染的生物修复策略铺平了道路,展示了它们在环境科学和工程中的相关性(Zhou et al., 2018)。

安全和危害

Vapors of N-Cyclohexylaniline are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating. Development of hazardous combustion gases or vapours is possible in the event of fire .

Relevant Papers

One relevant paper discusses the synthesis and application of P, olefin type axially chiral ligands with sec-alkyl groups . In this study, N-trans-cinnamyl-N-cyclohexylaniline type aminophosphine was synthesized and used in the palladium-catalyzed asymmetric allylic substitution of 1,3-diphenyl-2-propenyl acetate with indoles .

作用机制

Target of Action

N-Cyclohexylaniline is a compound that primarily targets the oxidation process in biochemical reactions . It is used as a reagent in palladium-catalyzed amination of aromatic bromides .

Mode of Action

The compound interacts with its targets by participating in oxidation reactions. Specifically, it undergoes oxidation by molecular oxygen over alumina-based catalysts . This interaction results in changes in the compound’s structure and properties, leading to the formation of new products such as cyclohexanone and cyclohexanone oxime .

Biochemical Pathways

The primary biochemical pathway affected by N-Cyclohexylaniline is the oxidation pathway. The compound undergoes oxidation by molecular oxygen, leading to the formation of cyclohexanone and cyclohexanone oxime . These products can further participate in other biochemical reactions, affecting downstream pathways.

Pharmacokinetics

It is known that the compound has high lipophilicity , which can impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of N-Cyclohexylaniline’s action primarily involve changes in the oxidation state of the compound and the formation of new products. The oxidation of N-Cyclohexylaniline leads to the formation of cyclohexanone and cyclohexanone oxime . These products can have various effects at the molecular and cellular levels, depending on their specific properties and interactions with other molecules.

属性

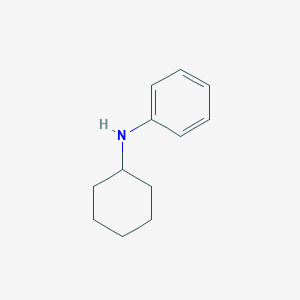

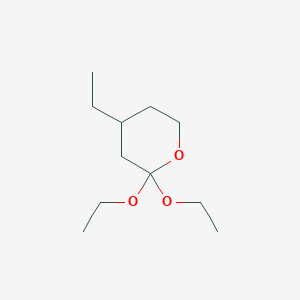

IUPAC Name |

N-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTHKGMZDDTZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

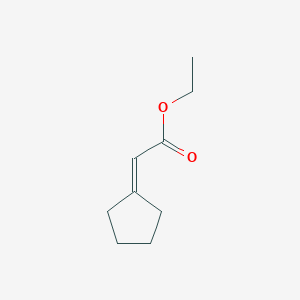

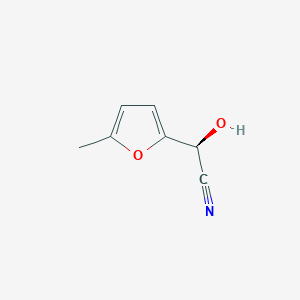

C1CCC(CC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061997 | |

| Record name | N-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexylaniline | |

CAS RN |

1821-36-9 | |

| Record name | N-Cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Cyclohexylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949TFM4PMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to obtain N-Cyclohexylaniline?

A1: N-Cyclohexylaniline can be synthesized through several routes. One common approach is the reductive coupling of nitroarenes with phenols using a palladium catalyst and sodium formate as a hydrogen donor []. Another method involves the reaction of aniline with cyclohexanone in the presence of a catalyst, followed by hydrogenation. This reaction can be influenced by the choice of catalyst and reaction conditions, leading to different product ratios of N-Cyclohexylaniline and other byproducts like dicyclohexylamine [, ].

Q2: How does the structure of N-Cyclohexylaniline relate to its catalytic activity?

A2: While N-Cyclohexylaniline itself is not typically used as a catalyst, its formation can be indicative of catalytic processes. For instance, the presence of N-Cyclohexylaniline during the synthesis of carbazole from aniline over a Raney nickel catalyst suggests that it might be an intermediate in the reaction pathway []. Additionally, the formation of N-Cyclohexylaniline can be controlled by modifying the reaction conditions and catalyst, showcasing the importance of structure-activity relationships in catalysis [, ].

Q3: What spectroscopic techniques are used to characterize N-Cyclohexylaniline?

A3: N-Cyclohexylaniline and its arenetricarbonyl-chromium complex have been characterized using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV) spectroscopy []. These techniques provide valuable information about the compound's structure, functional groups, and electronic properties.

Q4: How does the presence of N-Cyclohexylaniline impact the synthesis of primary anilines from ammonia and cyclohexanones?

A4: In the synthesis of primary anilines from ammonia and cyclohexanones, N-Cyclohexylaniline is an undesired byproduct formed by the condensation of the desired primary aniline with cyclohexanone, followed by hydrogenation. Researchers have developed strategies to favor primary aniline formation by utilizing competitive adsorption. For example, introducing styrene as a hydrogen acceptor preferentially adsorbs onto palladium nanoparticles, hindering the adsorption and subsequent hydrogenation of N-cyclohexylidene-anilines, thus promoting the selective synthesis of primary anilines [].

Q5: Are there any known photochemical reactions involving N-Cyclohexylaniline?

A5: While not directly involving N-Cyclohexylaniline, related compounds like azobenzenes undergo photodecomposition to yield products like N-cyclohexylaniline and N-cyclohexylpentafluoroaniline in cyclohexane solutions. This process involves the formation of radical intermediates and highlights the potential reactivity of N-substituted anilines in photochemical reactions [].

Q6: Has N-Cyclohexylaniline been investigated in electrochemical reactions?

A6: Research indicates that N-Cyclohexylideneaniline, a closely related compound, can participate in electrochemical reactions. When benzoic acid is present, N-Cyclohexylideneaniline undergoes reduction at a specific potential, ultimately yielding N-Cyclohexylaniline []. This electrochemical behavior suggests possible applications in electrocatalytic synthesis or modification of organic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)

![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)